

Technical Whitepaper: Pharmacokinetic Profile of IZC_Z-3

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Compound of Interest

Compound Name: IZCZ-3

Cat. No.: B2780168

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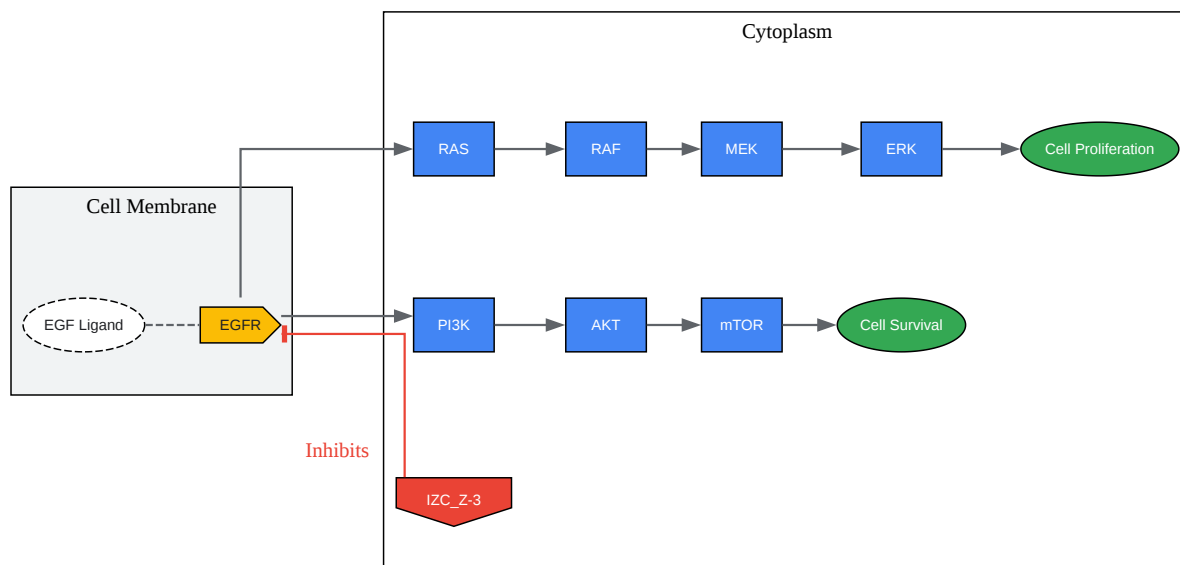
Introduction

IZC_Z-3 is a novel, orally bioavailable small molecule developed as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of several solid tumors, making it a validated target for therapeutic intervention. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) of IZC_Z-3, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented herein were derived from in vivo studies in Sprague-Dawley rats and are intended to support further development and clinical trial design. The study of what the body does to a drug is known as pharmacokinetics, which involves the processes of absorption, distribution, metabolism, and elimination.^[1]

Mechanism of Action & Target Pathway

IZC_Z-3 competitively binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades, including

the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.



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Caption: Simplified EGFR signaling pathway showing the inhibitory action of IZC_Z-3.

Preclinical Pharmacokinetic Data

Pharmacokinetic parameters of IZC_Z-3 were evaluated in male Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. All quantitative data are summarized below. Drug concentrations in plasma were determined using a validated LC-MS/MS method.

Table 1: Single-Dose Pharmacokinetic Parameters of IZC_Z-3 in Rats

Parameter	IV Administration (2 mg/kg)	PO Administration (10 mg/kg)	PO Administration (30 mg/kg)
C _{max} (ng/mL)	1250 ± 180	850 ± 110	2890 ± 450
T _{max} (h)	0.08 (5 min)	1.0 ± 0.5	2.0 ± 0.7
AUC _{0-t} (ng·h/mL)	2450 ± 300	4100 ± 550	15500 ± 2100
AUC _{0-inf} (ng·h/mL)	2510 ± 320	4250 ± 600	16100 ± 2400
t _{1/2} (h)	3.5 ± 0.8	4.1 ± 0.9	4.5 ± 1.1
CL (mL/h/kg)	795 ± 90	-	-
V _{dss} (L/kg)	2.8 ± 0.4	-	-
F (%)	-	33.7	42.7

Data are presented as mean ± standard deviation (n=5 per group).

CL: Clearance; V_{dss}: Volume of distribution at steady state; F: Bioavailability.

Experimental Protocols

The following protocols describe the methodologies used to generate the pharmacokinetic data presented in Table 1.

Animal Studies

- Species: Male Sprague-Dawley rats (Envigo, 8-10 weeks old, 250-300g).
- Housing: Animals were housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Food and water were available ad libitum. Animals were fasted overnight prior to oral dosing.

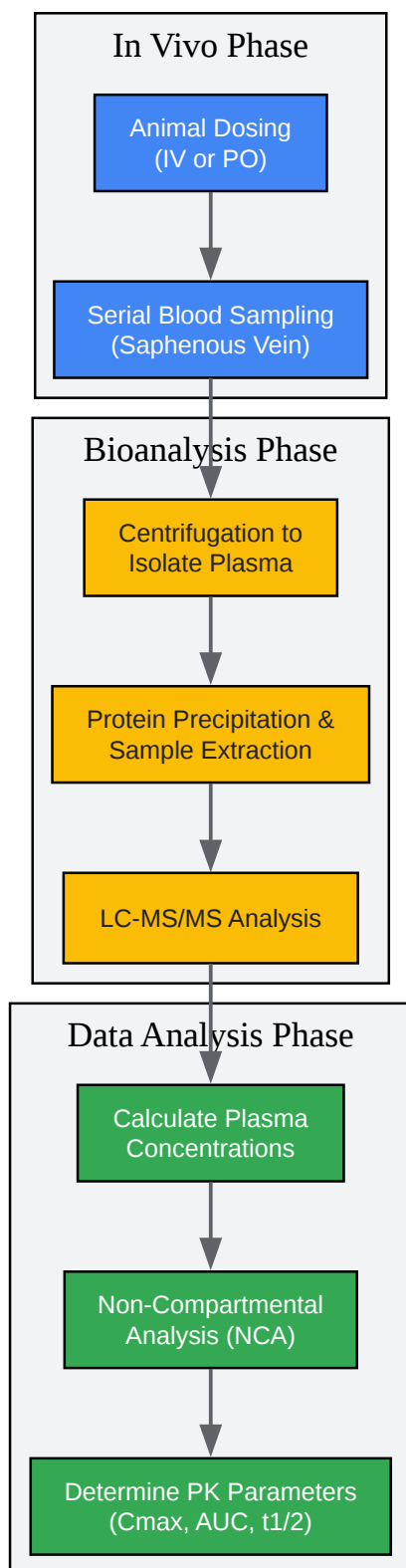
- Groups:
 - Group 1: Single IV bolus dose of 2 mg/kg (n=5).
 - Group 2: Single PO gavage dose of 10 mg/kg (n=5).
 - Group 3: Single PO gavage dose of 30 mg/kg (n=5).

Drug Formulation and Administration

- IV Formulation: IZC_Z-3 was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL. The formulation was administered as a bolus via the lateral tail vein.
- PO Formulation: IZC_Z-3 was suspended in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. The suspension was administered via oral gavage.

Sample Collection and Processing

- Workflow:



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Caption: Standard workflow for a preclinical pharmacokinetic study.

- **Blood Sampling:** Serial blood samples (~100 µL) were collected from the saphenous vein into K₂EDTA-coated tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- **Plasma Preparation:** Blood samples were immediately centrifuged at 4000 x g for 10 minutes at 4°C to separate plasma. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method

- **Technique:** A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify IZC_Z-3 concentrations in plasma.
- **Sample Preparation:** Plasma samples (25 µL) were subjected to protein precipitation with 100 µL of acetonitrile containing an internal standard (e.g., a structurally similar proprietary compound).
- **Chromatography:** Separation was achieved on a C18 analytical column with a gradient mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- **Detection:** Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.
- **Calibration:** The method was linear over a concentration range of 1 to 5000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL.

Summary and Conclusions

The preclinical pharmacokinetic profile of IZC_Z-3 in rats demonstrates properties suitable for further development as an oral therapeutic agent.

- **Absorption:** IZC_Z-3 is readily absorbed after oral administration, with a time to maximum concentration (T_{max}) of 1-2 hours.
- **Bioavailability:** The oral bioavailability (F) was moderate, ranging from 33.7% to 42.7%, suggesting a degree of first-pass metabolism or incomplete absorption.^[2] The exposure (AUC) increased in a dose-proportional manner between the 10 and 30 mg/kg dose levels.

- Distribution: A steady-state volume of distribution (V_{dss}) of 2.8 L/kg following IV administration indicates extensive distribution into tissues.
- Elimination: The compound exhibits a moderate plasma clearance and a terminal half-life ($t_{1/2}$) of approximately 4-5 hours, supporting a potential once or twice-daily dosing regimen in humans.

Overall, these findings indicate that IZC_Z-3 possesses a favorable pharmacokinetic profile that warrants advancement into further preclinical safety and efficacy studies.

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References

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